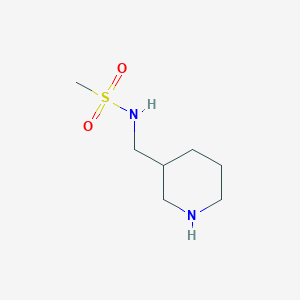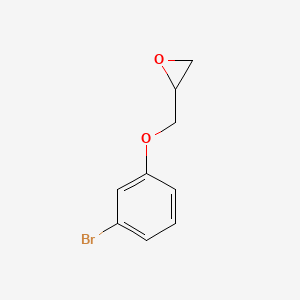
2-(3-Bromophenoxymethyl)oxirane
Overview
Description
2-(3-Bromophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a member of the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxymethyl)oxirane typically involves the reaction of 3-bromophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets research-grade specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxymethyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are β-hydroxy ethers or amines, depending on the nucleophile.
Oxidation: Products include epoxides and diols.
Reduction: The major products are dehalogenated compounds.
Scientific Research Applications
2-(3-Bromophenoxymethyl)oxirane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of polymers and resins due to its reactive epoxide group
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxymethyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered epoxide makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites on these molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxymethyl)oxirane
- 2-(2-Bromophenoxymethyl)oxirane
- 2-(3-Chlorophenoxymethyl)oxirane
Uniqueness
2-(3-Bromophenoxymethyl)oxirane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the 3-bromo substitution pattern can lead to different steric and electronic effects, impacting its behavior in chemical reactions .
Properties
IUPAC Name |
2-[(3-bromophenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGHPATEBXUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
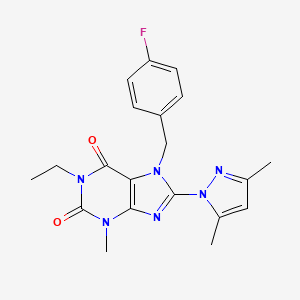
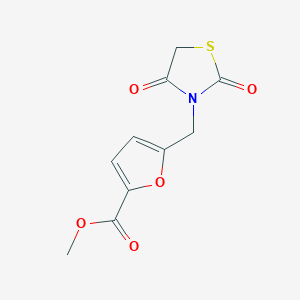
![N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2632072.png)
![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)
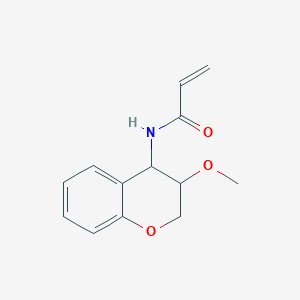

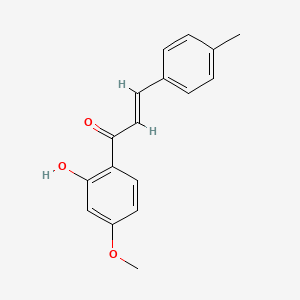
![(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B2632081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)
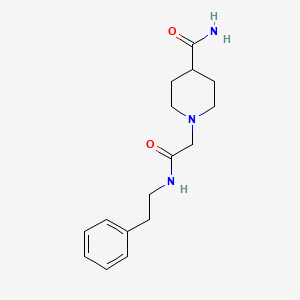
![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)
![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)
![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)
